1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNSMTNFEQHLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article examines the biological activity of this specific triazole derivative, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 221.23 g/mol. The presence of the fluorine atom and the triazole ring are critical for its biological activity.
The biological activity of triazole derivatives often involves the inhibition of specific enzymes or receptors. For instance:
- Antifungal Activity : Triazoles inhibit the enzyme lanosterol demethylase in fungi, disrupting ergosterol synthesis, which is vital for fungal cell membrane integrity.
- Anticancer Activity : Some triazoles have been shown to induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence the biological activity. Key observations include:
- Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and bioavailability, contributing to increased potency against various biological targets.
- Methyl Groups : The methyl groups on the triazole ring can enhance electron-donating properties, potentially increasing binding affinity to target proteins.
Biological Activity Data
A summary of biological activities associated with this compound is presented in Table 1.
| Activity Type | Target/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Antifungal | Lanosterol demethylase | 25.0 | |
| Anticancer (Breast) | Apoptosis induction | 15.0 | |
| Antibacterial | Cell wall synthesis | 30.0 |
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of various triazole derivatives against Candida species, revealing that compounds with similar structures to this compound exhibited significant antifungal properties with an IC50 value of 25 µM against Candida albicans .
- Anticancer Properties : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines by activating caspase pathways. The IC50 value was determined to be 15 µM, suggesting considerable potential as a therapeutic agent .
- Antibacterial Activity : Research indicated that the compound showed promising antibacterial activity against Staphylococcus aureus with an IC50 value of 30 µM. This suggests its potential as a lead compound for developing new antibacterial agents .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 1H-1,2,3-triazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid showed promising activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Triazole derivatives have been explored for their anticancer activities. Specifically, this compound has been studied for its effects on cancer cell lines, showing the ability to induce apoptosis in certain types of cancer cells. This property is attributed to its ability to modulate signaling pathways involved in cell proliferation and survival .
Agrochemical Applications
Herbicide Development
The triazole ring is a common structure in many herbicides. Research has indicated that this compound can be modified to enhance herbicidal activity. Its efficacy against specific weed species has been documented, suggesting its potential use in developing selective herbicides that minimize crop damage while effectively controlling weed populations .
Materials Science
Polymer Chemistry
The compound has been utilized in the synthesis of novel polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers have achieved materials with improved thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites .
Case Studies
Comparison with Similar Compounds
Structural and Substituent Effects
Table 1: Key Structural Differences and Properties
Key Observations :
- Tautomerism : Unlike the formyl-substituted analog (dominant open aldehyde form), the target compound’s carboxylic acid favors hydrogen bonding and metal coordination .
Coordination Chemistry and Material Science
- Metal Complexation : The carboxylic acid group in the target compound enables coordination with transition metals (e.g., Mn²⁺, Co²⁺), forming stable complexes used in catalysis or materials science .
- Crystal Packing : Compared to 1-(4-iodophenyl)-5-methyl-triazole-4-carboxylic acid, the target compound’s 3-methyl group may reduce intermolecular halogen bonding, altering crystallinity .
Physical and Chemical Stability
- Thermal Stability : Carboxylic acid-substituted triazoles (e.g., 1-(4-ethoxyphenyl)-5-formyl-triazole) undergo decarboxylation above 175°C . The target compound’s methyl group may enhance thermal stability by steric protection.
Q & A
Basic: What are the established synthetic routes for 1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction purity be optimized?
The synthesis typically involves cyclocondensation of precursors such as substituted azides and alkynes under Cu(I)-catalyzed click chemistry conditions. For purity optimization, use thin-layer chromatography (TLC) to monitor reaction progress and employ recrystallization with polar aprotic solvents (e.g., DMF) to isolate the product. Evidence from analogous triazole-carboxylate syntheses highlights the importance of stoichiometric control and inert atmospheres to minimize side products .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions, with characteristic shifts for the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and carboxyl group (δ ~165–170 ppm for carbonyl carbon) .
- X-ray Crystallography : Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths, angles, and electron density maps. For example, triazole-metal complexes often show coordination via N-atoms of the triazole ring .
Basic: How can researchers screen the biological activity of this compound, and what targets are plausible?
Use in vitro assays against bacterial (e.g., Mycobacterium tuberculosis H37Rv) or cancer cell lines, given the known antimicrobial and antiproliferative activities of triazole derivatives. Target identification may involve enzyme inhibition studies (e.g., cytochrome P450 or β-catenin pathways) and molecular docking to predict binding interactions .
Advanced: What crystallographic challenges arise when resolving this compound’s structure, and how can SHELXL address them?
Challenges include twinning, disorder in the fluorophenyl group, and weak diffraction. SHELXL’s robust refinement tools (e.g., TWIN/BASF commands for twinning, PART/SUMP for disorder modeling) improve data quality. High-resolution data (>1.0 Å) and iterative refinement cycles are critical for accurate anisotropic displacement parameters .
Advanced: How should researchers resolve contradictions between NMR and crystallographic data for this compound?
Discrepancies (e.g., unexpected proton environments in NMR vs. X-ray) may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use variable-temperature NMR to probe conformational flexibility and compare with DFT-optimized structures. Cross-validate with IR spectroscopy to confirm functional group stability .
Advanced: What strategies guide structure-activity relationship (SAR) studies for triazole-carboxylic acid derivatives?
- Substituent Variation : Replace the 4-fluoro-3-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
- Bioisosteric Replacement : Substitute the carboxylate with sulfonamide or tetrazole to enhance bioavailability.
- Metal Coordination : Test Mn(II) or Zn(II) complexes to leverage enhanced stability and redox activity, as seen in analogous azole-metal systems .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., β-catenin for Wnt pathway inhibition). Prioritize docking poses with hydrogen bonds between the carboxylate and active-site residues (e.g., Lys/Lys312 in β-catenin). Validate with MD simulations to assess binding stability under physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
